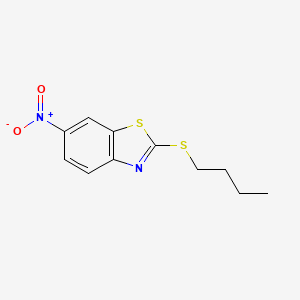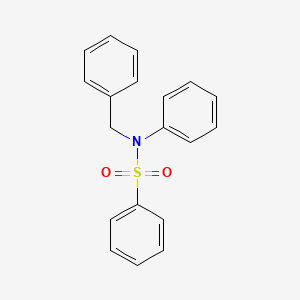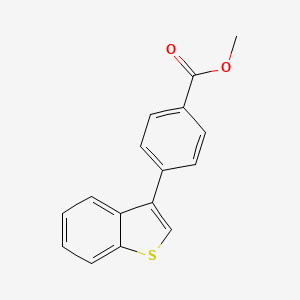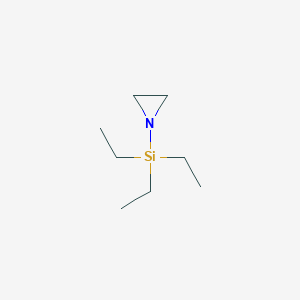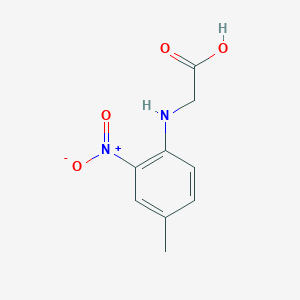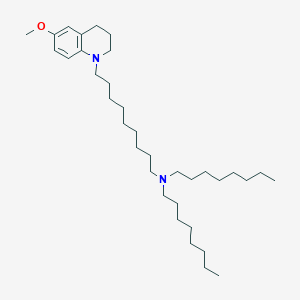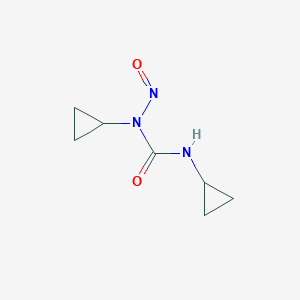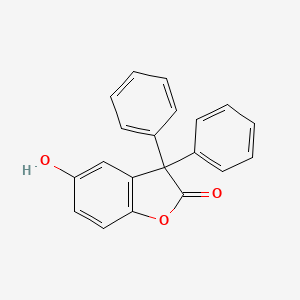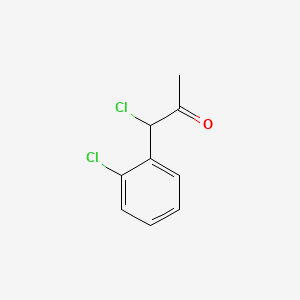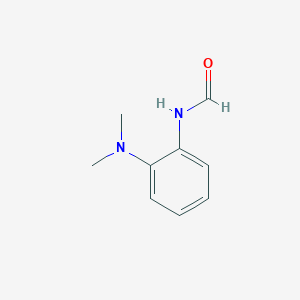
2-Dimethylaminophenylcarbamoyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Dimethylaminophenylcarbamoyl is an organic compound that features a dimethylamino group attached to a phenylcarbamoyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dimethylaminophenylcarbamoyl typically involves the reaction of dimethylamine with phenyl isocyanate. This reaction proceeds under mild conditions and can be catalyzed by various catalysts to improve yield and selectivity. The general reaction scheme is as follows:
C6H5NCO+(CH3)2NH→C6H5NHC(O)N(CH3)2
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and consistent product quality. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
2-Dimethylaminophenylcarbamoyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
2-Dimethylaminophenylcarbamoyl has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials
作用機序
The mechanism of action of 2-Dimethylaminophenylcarbamoyl involves its interaction with specific molecular targets. For instance, in biological systems, it can interact with enzymes and receptors, modulating their activity. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity .
類似化合物との比較
Similar Compounds
- 2-Dimethylaminoethylcarbamate
- 2-Dimethylaminophenylurea
- 2-Dimethylaminophenylthiocarbamoyl
Uniqueness
2-Dimethylaminophenylcarbamoyl is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it valuable for specific applications in research and industry .
特性
CAS番号 |
21665-29-2 |
|---|---|
分子式 |
C9H12N2O |
分子量 |
164.20 g/mol |
IUPAC名 |
N-[2-(dimethylamino)phenyl]formamide |
InChI |
InChI=1S/C9H12N2O/c1-11(2)9-6-4-3-5-8(9)10-7-12/h3-7H,1-2H3,(H,10,12) |
InChIキー |
XNQUXHAOFKVGLD-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=CC=C1NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-Chlorophenyl)methylideneamino]-4-nitro-aniline](/img/structure/B13998802.png)

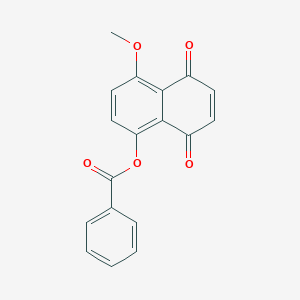
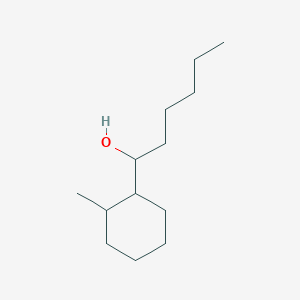
![2-[(2-Amino-4-methyl-pentanoyl)amino]acetic acid](/img/structure/B13998812.png)
